molecular formula C10H12O3 B10760918 3-(2-Hydroxyphenyl)-2-methylpropanoic acid

3-(2-Hydroxyphenyl)-2-methylpropanoic acid

Cat. No.: B10760918
M. Wt: 180.20 g/mol
InChI Key: HGNFDPZASRDVLL-UHFFFAOYSA-N
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Description

Trans-O-Hydroxy-Alpha-Methyl Cinnamate is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring conjugated to a propanoic acid structure. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-O-Hydroxy-Alpha-Methyl Cinnamate can be synthesized through several methods. One common method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM under continuous-flow microreactors. This method offers high efficiency, mild reaction conditions, and the ability to recycle the catalyst . Another method involves the Heck reaction between bromobenzenes and methyl acrylate, conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol .

Industrial Production Methods

Industrial production of Trans-O-Hydroxy-Alpha-Methyl Cinnamate often employs green chemistry principles to minimize environmental impact. The electro-organic method for synthesizing methyl cinnamate derivatives through the Heck reaction is an example of an environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Trans-O-Hydroxy-Alpha-Methyl Cinnamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Trans-O-Hydroxy-Alpha-Methyl Cinnamate involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes, such as chymotrypsinogen B, which plays a role in various physiological processes . The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Trans-O-Hydroxy-Alpha-Methyl Cinnamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12O3/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7,11H,6H2,1H3,(H,12,13)

InChI Key

HGNFDPZASRDVLL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1O)C(=O)O

Origin of Product

United States

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